

Spectroscopic Data Interpretation of Isodecyl Salicylate: A Technical Guide

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Compound of Interest

Compound Name: *Isodecyl salicylate*

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This technical guide provides an in-depth analysis of the spectroscopic data for **isodecyl salicylate**, a branched-chain ester of salicylic acid. **Isodecyl salicylate** (C₁₇H₂₆O₃) is utilized in various cosmetic and pharmaceutical applications.[1][2] A thorough understanding of its spectroscopic characteristics is crucial for quality control, structural elucidation, and formulation development. This document outlines the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

Isodecyl salicylate is the ester formed from salicylic acid and isodecyl alcohol (8-methyl-1-nonanol). Its chemical structure dictates its spectroscopic behavior.

- IUPAC Name: 8-methylnonyl 2-hydroxybenzoate[3]
- Molecular Formula: C₁₇H₂₆O₃[3]
- Molecular Weight: 278.39 g/mol [4]
- SMILES: CC(C)CCCCCCCOC(=O)C1=CC=CC=C1O[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ^1H and ^{13}C NMR chemical shifts for **isodecyl salicylate** in a standard solvent like CDCl_3 , based on data from analogous salicylate esters.^{[5][6]}

^1H NMR Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data for **Isodecyl Salicylate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~10.8	Singlet	1H	Ar-OH
~7.8	Doublet of doublets	1H	Ar-H (Position 6)
~7.4	Triplet of doublets	1H	Ar-H (Position 4)
~6.9	Doublet	1H	Ar-H (Position 3)
~6.8	Triplet	1H	Ar-H (Position 5)
~4.3	Triplet	2H	-O-CH ₂ -
~1.8	Multiplet	1H	-CH(CH ₃) ₂
~1.6	Multiplet	2H	-O-CH ₂ -CH ₂ -
~1.3-1.5	Multiplet	10H	-(CH ₂) ₅ -
~0.9	Doublet	6H	-CH(CH ₃) ₂

The aromatic protons of the salicylate moiety typically appear in the range of 6.8 to 7.8 ppm.^[5] The phenolic hydroxyl proton is highly deshielded and appears as a singlet at a high chemical shift. The protons of the isodecyl chain will exhibit characteristic multiplets, with the protons alpha to the ester oxygen appearing furthest downfield.

^{13}C NMR Spectroscopy

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **Isodecyl Salicylate**

Chemical Shift (δ , ppm)	Assignment
~170	C=O
~161	C-OH (Aromatic)
~136	Ar-CH (Position 4)
~130	Ar-CH (Position 6)
~119	Ar-CH (Position 5)
~117	Ar-CH (Position 3)
~112	Ar-C (Position 1)
~65	-O-CH ₂ -
~39	-CH(CH ₃) ₂
~30-37	-(CH ₂) ₅ -
~28	-CH ₂ -CH ₂ -CH(CH ₃) ₂
~22	-CH(CH ₃) ₂

In the ¹³C NMR spectrum, the carbonyl carbon of the ester is the most deshielded. The aromatic carbons appear in the typical range of 110-160 ppm.[6][7] The carbons of the isodecyl chain will be found in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **Isodecyl Salicylate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3200	Broad, Strong	O-H stretch (phenolic)
~2950-2850	Strong	C-H stretch (aliphatic)
~1680	Strong	C=O stretch (ester)
~1610, 1485	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)

The IR spectrum of **isodecyl salicylate** is expected to be dominated by a broad O-H stretching band for the phenolic hydroxyl group and a strong C=O stretching band for the ester carbonyl. The presence of the long alkyl chain will be confirmed by strong C-H stretching absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Table 4: Predicted Mass Spectrometry Data for **Isodecyl Salicylate**

m/z	Interpretation
278	[M] ⁺ (Molecular ion)
138	[C ₇ H ₆ O ₃] ⁺ (Salicylic acid fragment)
121	[C ₇ H ₅ O ₂] ⁺ (Fragment from loss of OH from salicylic acid)
141	[C ₁₀ H ₂₁] ⁺ (Isodecyl fragment)

In the mass spectrum of **isodecyl salicylate**, the molecular ion peak is expected at an m/z of 278. A prominent peak at m/z 138, corresponding to the salicylic acid moiety, is anticipated due to the cleavage of the ester bond.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data for **isodecyl salicylate**.

Synthesis of Isodecyl Salicylate

Isodecyl salicylate can be synthesized via Fischer esterification of salicylic acid with isodecyl alcohol.[8][9]

- Combine salicylic acid (1 equivalent) and isodecyl alcohol (1.5 equivalents) in a round-bottom flask.
- Add a catalytic amount of a strong acid (e.g., sulfuric acid).
- Heat the mixture under reflux for several hours.
- After cooling, dilute the mixture with an organic solvent and wash with a saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the product by column chromatography or distillation.

NMR Spectroscopy

- Dissolve approximately 10-20 mg of purified **isodecyl salicylate** in about 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ^1H and ^{13}C NMR spectra on a spectrometer (e.g., 400 MHz).
- Process the data, including Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

- Place a drop of neat **isodecyl salicylate** liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

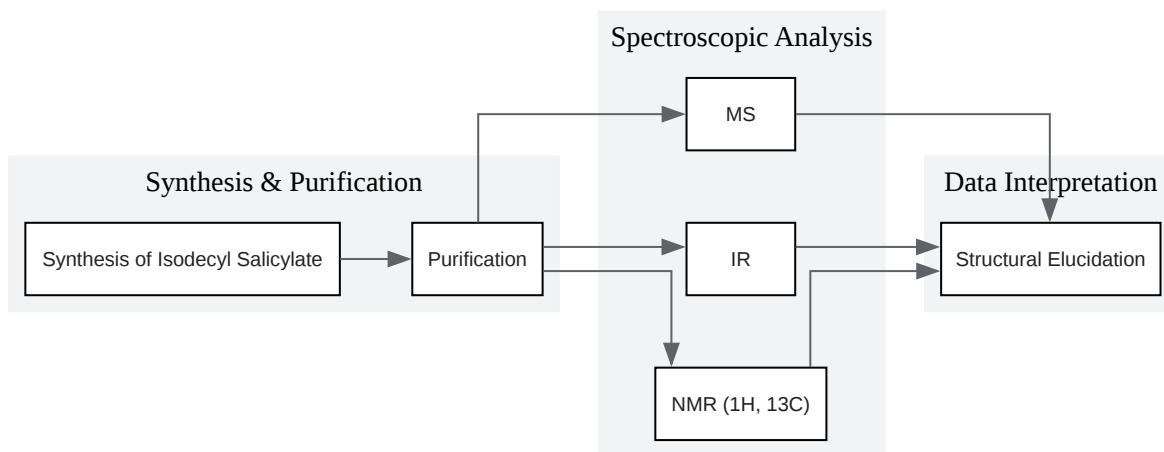
- Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
- Record the spectrum over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Dissolve a small amount of **isodecyl salicylate** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
- Acquire the mass spectrum over an appropriate m/z range.

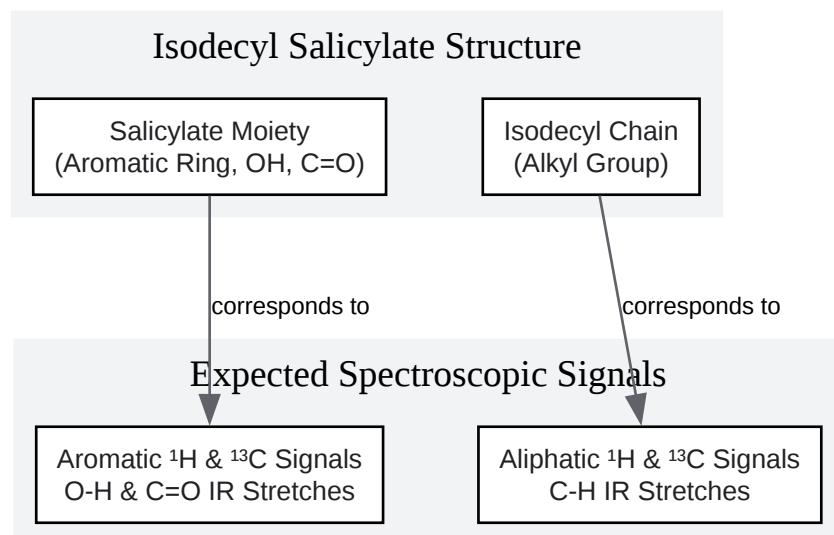
Logical Relationships and Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the relationship between the structure and the expected data.



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Caption: Workflow for the synthesis and spectroscopic analysis of **isodecyl salicylate**.



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Caption: Relationship between the chemical structure of **isodecyl salicylate** and its expected spectroscopic signals.

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